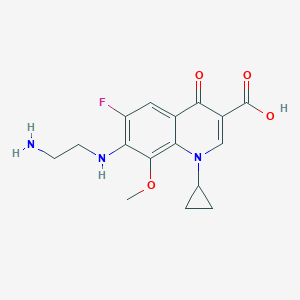

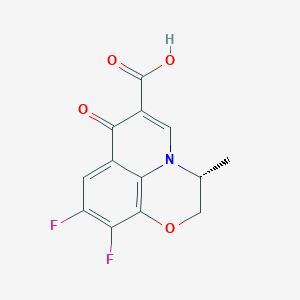

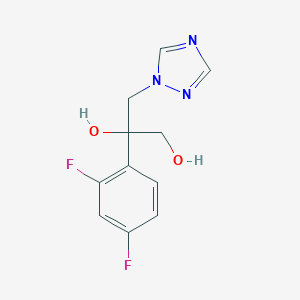

cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate

Overview

Description

This compound, also known as rac,cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate, is a chemical of interest in the field of chemistry .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 408.3 g/mol . It has a melting point of 98 °C and a predicted boiling point of 615.5±65.0 °C . The compound has a predicted density of 1.59±0.1 g/cm3 . It is slightly soluble in chloroform, ethyl acetate, and methanol .Scientific Research Applications

Antifungal Properties

- Terconazole, a compound including cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate, exhibits high topical activity against vaginal candidosis in rats and dermatophytosis in guinea pigs (Heeres, Hendrickx, & van Cutsem, 1983).

Synthesis and Structural Analysis

- The synthesis and structural properties of related compounds have been extensively studied, revealing insights into their chemical properties and potential applications in various fields (Upadhyaya et al., 1997).

Application in Fungicide Development

- A series of triazoles containing 1,3-dioxolane were evaluated for fungicidal activity, demonstrating potential for agricultural applications in controlling powdery mildew and bean rust (Gestel, Heeres, Janssen, & Reet, 1980).

Extraction of Precious Metals

- The compound has been used in the extraction of gold(III), palladium(II), and platinum(IV) from hydrochloric acid solutions, indicating its potential in precious metal recovery processes (Khisamutdinov, Murinov, & Shitikova, 2007).

Extraction of Hydrochloric and Nitric Acid

- Its use in the extraction of hydrochloric and nitric acid has been explored, demonstrating its versatility in chemical processing (Golubyatnikova, Anpilogova, Khisamutdinov, & Murinov, 2012).

Inhibitory Activity on Brassinosteroid Biosynthesis

- Stereoisomers of this compound, particularly the cis isomers, have been found to exhibit potent inhibitory activity on brassinosteroid biosynthesis, a critical process in plant development (Oh, Yamada, & Yoshizawa, 2013).

Mechanism of Action

Safety and Hazards

Properties

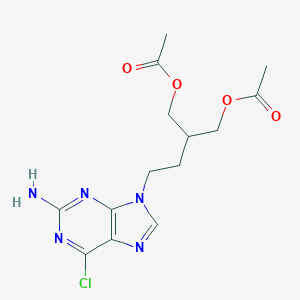

| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate involves the condensation of 2,4-dichlorobenzaldehyde and 1H-1,2,4-triazole-1-carboxaldehyde to form 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane. This intermediate is then treated with methanesulfonyl chloride to afford the final product.", "Starting Materials": ["2,4-dichlorobenzaldehyde", "1H-1,2,4-triazole-1-carboxaldehyde", "methanesulfonyl chloride"], "Reaction": [ "Step 1: Condensation of 2,4-dichlorobenzaldehyde and 1H-1,2,4-triazole-1-carboxaldehyde in the presence of a base to form 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane.", "Step 2: Treatment of the intermediate with methanesulfonyl chloride in the presence of a base to form cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate." ] } | |

CAS No. |

67914-86-7 |

Molecular Formula |

C14H15Cl2N3O5S |

Molecular Weight |

408.3 g/mol |

IUPAC Name |

[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate |

InChI |

InChI=1S/C14H15Cl2N3O5S/c1-25(20,21)23-6-11-5-22-14(24-11,7-19-9-17-8-18-19)12-3-2-10(15)4-13(12)16/h2-4,8-9,11H,5-7H2,1H3/t11?,14-/m0/s1 |

InChI Key |

QIMASXGTWQEFGS-IAXJKZSUSA-N |

Isomeric SMILES |

CS(=O)(=O)OCC1CO[C@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |

SMILES |

CS(=O)(=O)OCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |

Canonical SMILES |

CS(=O)(=O)OCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |

Appearance |

White-to-Off-White Solid |

melting_point |

99-101°C |

| 155661-07-7 | |

Pictograms |

Irritant |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl-methyl)-1,3-dioxolan-4-yl]methyl Methanesulfonate; (2R,4R)-rel-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol Methanesulfonate; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B193911.png)

![benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B193919.png)